molecular formula C10H12Cl2N2O3S B1672413 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide

2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide

Cat. No.: B1672413
M. Wt: 311.18 g/mol
InChI Key: YEHYODCKTNLFQU-UHFFFAOYSA-N
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Description

GSTO1-IN-1 is a potent inhibitor of glutathione S-transferase omega 1, an enzyme that plays a crucial role in the metabolism of xenobiotics and carcinogens. This compound has been shown to have significant potential in modulating inflammatory responses and has been studied for its therapeutic applications in various inflammatory conditions .

Biochemical Analysis

Biochemical Properties

The compound 2-Chloro-N-(4-chloro-3-dimethylsulfamoyl-phenyl)-acetamide plays a role in biochemical reactions, particularly those involving the Omega-class glutathione transferases (GSTs) . It has been found to interact with key signaling proteins, potentially explaining its requirement for catalytically active GSTO1-1 in LPS-stimulated pro-inflammatory signaling through the TLR4 receptor .

Cellular Effects

2-Chloro-N-(4-chloro-3-dimethylsulfamoyl-phenyl)-acetamide has been observed to have effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Chloro-N-(4-chloro-3-dimethylsulfamoyl-phenyl)-acetamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to our understanding of biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-N-(4-chloro-3-dimethylsulfamoyl-phenyl)-acetamide change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of 2-Chloro-N-(4-chloro-3-dimethylsulfamoyl-phenyl)-acetamide vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2-Chloro-N-(4-chloro-3-dimethylsulfamoyl-phenyl)-acetamide is involved in metabolic pathways, interacting with enzymes or cofactors . It may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 2-Chloro-N-(4-chloro-3-dimethylsulfamoyl-phenyl)-acetamide and any effects on its activity or function are currently being studied . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSTO1-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized using standard organic synthesis techniques, including condensation reactions, purification steps, and characterization using spectroscopic methods .

Industrial Production Methods

Industrial production of GSTO1-IN-1 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically produced in batch reactors, followed by purification using chromatography techniques. Quality control measures are implemented to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

GSTO1-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of GSTO1-IN-1. Substitution reactions result in compounds with different functional groups .

Scientific Research Applications

GSTO1-IN-1 has been extensively studied for its applications in various scientific fields:

Comparison with Similar Compounds

GSTO1-IN-1 is unique in its high potency and specificity for glutathione S-transferase omega 1. Similar compounds include:

GSTO1-IN-1 stands out due to its high specificity and effectiveness in modulating inflammatory responses, making it a valuable tool in both research and therapeutic applications .

Properties

IUPAC Name

2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O3S/c1-14(2)18(16,17)9-5-7(3-4-8(9)12)13-10(15)6-11/h3-5H,6H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHYODCKTNLFQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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